methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-1H-pyrrolo[2,3-c]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-11-7-4-12-8(10)2-5(6)7/h2-4,11H,1H3 |
InChI Key |
NBBDSKLWKLHOAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=CN=C(C=C12)Cl |
Origin of Product |
United States |
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